molecular formula C8H7F3O B15321732 (S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol

(S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol

Cat. No.: B15321732
M. Wt: 176.14 g/mol
InChI Key: HRDINRGAZWEUHD-BYPYZUCNSA-N
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Description

(S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an ethanol moiety. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(2,3,6-Trifluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (S)-1-(2,3,6-Trifluorophenyl)ethanone or (S)-1-(2,3,6-Trifluorophenyl)acetic acid.

    Reduction: Formation of (S)-1-(2,3,6-Trifluorophenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,4,5-Trifluorophenyl)ethan-1-ol
  • (S)-1-(2,3,4-Trifluorophenyl)ethan-1-ol
  • (S)-1-(2,3,5-Trifluorophenyl)ethan-1-ol

Uniqueness

(S)-1-(2,3,6-Trifluorophenyl)ethan-1-ol is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other trifluorophenyl derivatives.

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

(1S)-1-(2,3,6-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3/t4-/m0/s1

InChI Key

HRDINRGAZWEUHD-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1F)F)F)O

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)F)O

Origin of Product

United States

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